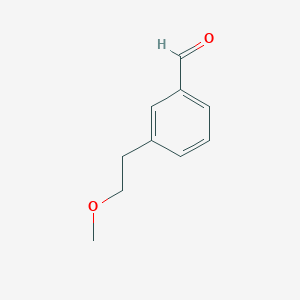
7-Hydroxy Ropinirole HBr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy Ropinirole HBr is a derivative of ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and restless legs syndrome . This compound is known for its high affinity for dopamine D2 receptors, which play a crucial role in its pharmacological effects .
Métodos De Preparación
The synthesis of 7-Hydroxy Ropinirole HBr involves the hydroxylation of ropinirole. This can be achieved through various synthetic routes, including the use of specific reagents and catalysts. One common method involves the use of formaldehyde under alkaline conditions to induce the hydroxylation reaction . Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
7-Hydroxy Ropinirole HBr undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
7-Hydroxy Ropinirole HBr has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Hydroxy Ropinirole HBr is similar to that of ropinirole. It acts as a dopamine agonist, primarily targeting dopamine D2 receptors in the brain . By stimulating these receptors, it helps to alleviate symptoms of Parkinson’s disease and restless legs syndrome. The molecular pathways involved include the modulation of dopaminergic signaling, which is crucial for motor control and other neurological functions .
Comparación Con Compuestos Similares
7-Hydroxy Ropinirole HBr can be compared with other similar compounds, such as:
Ropinirole: The parent compound, which is also a dopamine agonist but lacks the hydroxyl group.
Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Propiedades
Número CAS |
81654-57-1 |
|---|---|
Fórmula molecular |
C16H25BrN2O2 |
Peso molecular |
357.29 g/mol |
Nombre IUPAC |
4-[2-(dipropylamino)ethyl]-7-hydroxy-1,3-dihydroindol-2-one;hydrobromide |
InChI |
InChI=1S/C16H24N2O2.BrH/c1-3-8-18(9-4-2)10-7-12-5-6-14(19)16-13(12)11-15(20)17-16;/h5-6,19H,3-4,7-11H2,1-2H3,(H,17,20);1H |
Clave InChI |
NWUPDFWWRYNPAE-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCC1=C2CC(=O)NC2=C(C=C1)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)

![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)

